molecular formula C15H24 B1594561 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene CAS No. 24703-35-3

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

Cat. No.: B1594561
CAS No.: 24703-35-3
M. Wt: 204.35 g/mol
InChI Key: NHWVMXZZAZDCIV-UHFFFAOYSA-N
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Description

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene, commonly known as HBC or HBC-Ph, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in various fields, including materials science, electronics, and biology. HBC-Ph is a highly symmetrical molecule, which makes it an attractive building block for the design and synthesis of functional materials.

Mechanism of Action

The mechanism of action of HBC-Ph is not well understood, but it is believed to involve the interaction of the molecule with biological systems, such as cell membranes and proteins. HBC-Ph has been shown to have a high affinity for lipid bilayers, which may be related to its ability to act as a fluorescent probe for imaging biological systems.
Biochemical and physiological effects:
HBC-Ph has been shown to have a low toxicity and is not known to have any significant biochemical or physiological effects. However, more research is needed to fully understand the potential effects of HBC-Ph on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HBC-Ph in lab experiments is its high symmetry, which makes it an attractive building block for the design and synthesis of functional materials. However, one of the limitations of using HBC-Ph in lab experiments is its relatively high cost, which may limit its widespread use.

Future Directions

There are many potential future directions for research on HBC-Ph. One area of research is the design and synthesis of new functional materials using HBC-Ph as a building block. Another area of research is the development of new fluorescent probes based on HBC-Ph for imaging biological systems. Additionally, more research is needed to fully understand the mechanism of action of HBC-Ph and its potential effects on biological systems.

Scientific Research Applications

HBC-Ph has been extensively studied for its potential applications in various fields, including materials science, electronics, and biology. In the field of materials science, HBC-Ph has been used as a building block for the design and synthesis of functional materials, such as liquid crystals, organic semiconductors, and polymers. In the field of electronics, HBC-Ph has been used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the field of biology, HBC-Ph has been used as a fluorescent probe for imaging biological systems, such as cells and tissues.

Properties

IUPAC Name

3,6,6,9-tetramethyl-1,4,4a,5,7,9a-hexahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-5-6-14-12(2)7-8-15(3,4)10-13(14)9-11/h5,7,13-14H,6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVMXZZAZDCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)CC(CC=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947642
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24703-35-3
Record name Bicyclogermacren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 2
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 3
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 4
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 5
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 6
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

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